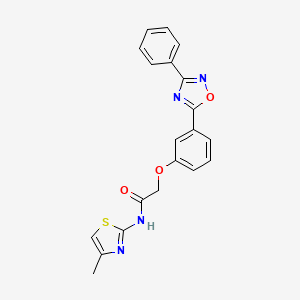![molecular formula C23H24N4O2 B7709310 4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)
4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study describes the synthesis and characterization of potential genotoxic impurities of sildenafil citrate drug substance .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a pyrazolopyrimidine skeleton at its core . The compound also contains a benzamide group, which is a common feature in many pharmaceutical compounds .
Mecanismo De Acción
Target of Action
Similar compounds have been known to play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
Related compounds have been reported to catalyze the specific hydrolysis of cgmp to 5’-gmp , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound might affect the cyclic nucleotide signaling pathway .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound might regulate the intracellular concentration of cyclic nucleotides, thereby affecting cellular signaling .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for maintaining its stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its high potency and specificity. It is also relatively easy to synthesize. However, the limitations of using this compound include its low solubility and stability, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is the further study of its anti-cancer properties and its potential use in cancer therapy. Another direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of more stable and soluble derivatives of this compound could improve its usefulness in lab experiments.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a complex process that involves several steps. The first step involves the synthesis of 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid. This is followed by the reaction of the acid with ethoxyamine to form 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxamide. The final step involves the reaction of the amide with 4-chlorobenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-ethoxy-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-12-27-22-19(14-17-7-6-15(3)13-20(17)24-22)21(26-27)25-23(28)16-8-10-18(11-9-16)29-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWRLIQHRMARPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)






![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)




![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)
